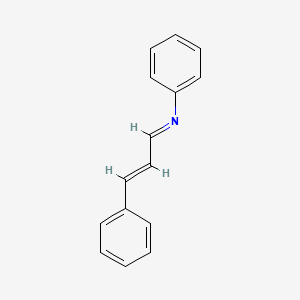

N-Cinnamylideneaniline

Cat. No. B2668660

:

953-21-9

M. Wt: 207.276

InChI Key: RGKOSCNIXIHSDE-NJKRNUQASA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08766004B2

Procedure details

10 mmol aniline was dissolved in approximately 2.5 mL 80% ethyl L-lactate in water (v/v). Separately, 10 mmol of cinnamaldehyde was dissolved in approximately 2.5 mL 80% ethyl L-lactate in water (v/v). The two solutions were combined and the resulting reaction mixture was swirled until homogeneous and then allowed to sit undisturbed at room temperature for four minutes, when crystal formation was complete. Crystals were chilled, rinsed with cold brine and vacuum filtered, washed with cold water, and allowed to air dry. Some of the hydroxyl-containing imines had to be desiccated to completely remove water, especially when humidity was high. All melting points and spectroscopic data were acquired on the crude imines. However, these imines can be recrystallized from ethyl lactate or low molecular weight alcohols.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8](=O)[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(OCC)(=O)[C@H](C)O.O>[CH:8](=[N:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([C@@H](O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=CC1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([C@@H](O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Crystals were chilled

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with cold brine and vacuum

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to air dry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Some of the hydroxyl-containing imines

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

However, these imines can be recrystallized from ethyl lactate or low molecular weight alcohols

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08766004B2

Procedure details

10 mmol aniline was dissolved in approximately 2.5 mL 80% ethyl L-lactate in water (v/v). Separately, 10 mmol of cinnamaldehyde was dissolved in approximately 2.5 mL 80% ethyl L-lactate in water (v/v). The two solutions were combined and the resulting reaction mixture was swirled until homogeneous and then allowed to sit undisturbed at room temperature for four minutes, when crystal formation was complete. Crystals were chilled, rinsed with cold brine and vacuum filtered, washed with cold water, and allowed to air dry. Some of the hydroxyl-containing imines had to be desiccated to completely remove water, especially when humidity was high. All melting points and spectroscopic data were acquired on the crude imines. However, these imines can be recrystallized from ethyl lactate or low molecular weight alcohols.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8](=O)[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(OCC)(=O)[C@H](C)O.O>[CH:8](=[N:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([C@@H](O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=CC1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([C@@H](O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Crystals were chilled

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with cold brine and vacuum

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to air dry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Some of the hydroxyl-containing imines

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

However, these imines can be recrystallized from ethyl lactate or low molecular weight alcohols

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |